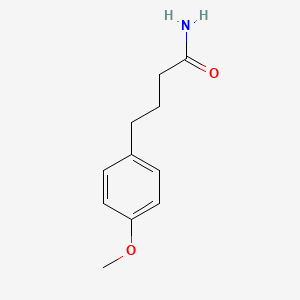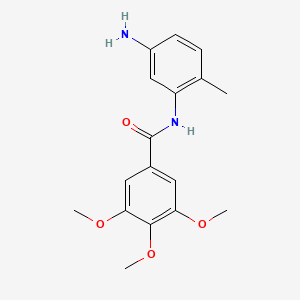
N-(5-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide
Overview
Description
“N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine” is a compound that has been studied in the field of organic chemistry . It crystallizes with two independent molecules (A and B) in the asymmetric unit .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” derivatives were synthesized and their chemical structures were confirmed by 1H nuclear magnetic resonance (NMR), 13C NMR, and high-resolution mass spectrography .
Molecular Structure Analysis
The molecular structure of “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine” has been analyzed. The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .
Chemical Reactions Analysis
While specific chemical reactions involving “N-(5-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide” were not found, related compounds have been studied. For example, genotoxic impurities were found in imatinib mesylate, a small molecule inhibitor of tyrosine kinase, and a LC–MS/MS method was developed for the analysis of these impurities .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “N-(5-Amino-2-methylphenyl)propanamide”, have been analyzed. It has a density of 1.1±0.1 g/cm3, a boiling point of 370.8±30.0 °C at 760 mmHg, and a molar refractivity of 54.2±0.3 cm3 .
Scientific Research Applications
Antimicrobial Activity
N-(5-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide derivatives have been synthesized and evaluated for their in vitro antimicrobial activities. These compounds were tested against clinically isolated bacterial and fungal strains. Notably, some derivatives exhibited moderate antimicrobial activity compared to standard drugs .
Antioxidant Properties
The same derivatives were also assessed for their antioxidant activity using the diphenylpicrylhydrazyl (DPPH) radical scavenging assay. Specifically, compounds 4b and 4c demonstrated good antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage, making this finding significant .
Schiff Base Chemistry
N-(5-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide belongs to the Schiff base family. Schiff bases are compounds containing an azomethine group (-C=N-) and have diverse structural aspects. Researchers have synthesized various Schiff bases and explored their complexation behaviors. These compounds are relevant for elucidating transamination and racemization reactions in biological systems .
Biological Activity Studies
Schiff bases, including those formed from aromatic aldehydes or aromatic ketones, have attracted attention due to their biological activities. Some exhibit antibacterial, antifungal, antitumor, and anticancer properties. The stability and structural diversity of Schiff bases make them valuable for understanding biochemical processes .
Drug Development
Given the importance of antimicrobial drugs and the constant threat of microbial infections, compounds like N-(5-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide derivatives could serve as potential leads for drug development. Their unique structure and biological activities warrant further investigation .
Chemical Synthesis and Characterization
Researchers have confirmed the chemical structures of these derivatives using elemental analyses, UV-Vis, FT-IR, and 1H NMR spectral studies. Understanding their properties and reactivity is essential for designing novel compounds with specific applications .
Safety and Hazards
The safety data sheet for a related compound, “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine”, indicates that it may cause skin and eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-10-5-6-12(18)9-13(10)19-17(20)11-7-14(21-2)16(23-4)15(8-11)22-3/h5-9H,18H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDQJMSPUYRXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



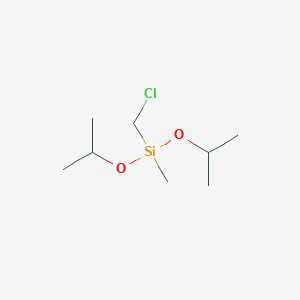



![2-piperidino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3117206.png)
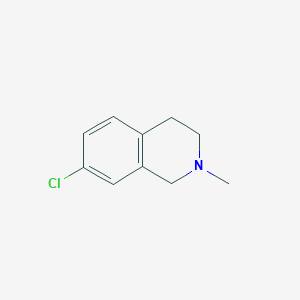
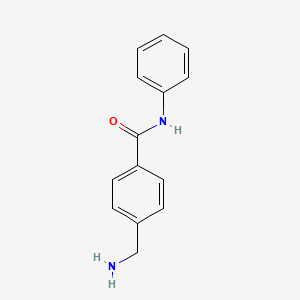
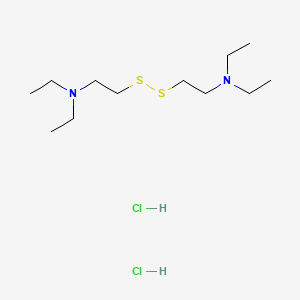
![11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B3117232.png)

![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B3117244.png)


